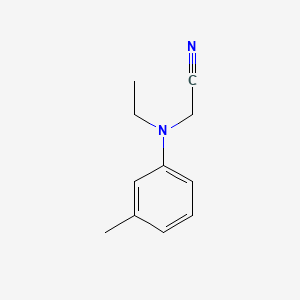
N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol . It is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide typically involves the reaction of 1-amino-9,10-anthraquinone with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinonic derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an analytical reagent for detecting metal ions.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Applied in the production of colorants and as a photoinitiator in polymerization reactions.
Wirkmechanismus
The mechanism of action of N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide involves its interaction with cellular components. In medicinal applications, it targets DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and cell division. This leads to the disruption of cancer cell proliferation and induces apoptosis . The compound’s ability to intercalate into DNA strands is a key factor in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with anticancer properties.
Doxorubicin: A well-known anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used in chemotherapy.
Uniqueness
N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as both an analytical reagent and a potential anticancer agent highlights its versatility .
Eigenschaften
CAS-Nummer |
6471-02-9 |
|---|---|
Molekularformel |
C16H12N2O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H12N2O3/c1-8(19)18-12-7-6-11(17)13-14(12)16(21)10-5-3-2-4-9(10)15(13)20/h2-7H,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
WUTYQBPQNVVTGI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(=O)NC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
6471-02-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)


![4-[[2-methoxy-4-[3-methoxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B1619697.png)
![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)



![Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide](/img/structure/B1619703.png)

![Dodecanoic acid;heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid](/img/structure/B1619708.png)

